

Spectroscopic Profile of Cedramber: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cedramber

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Introduction

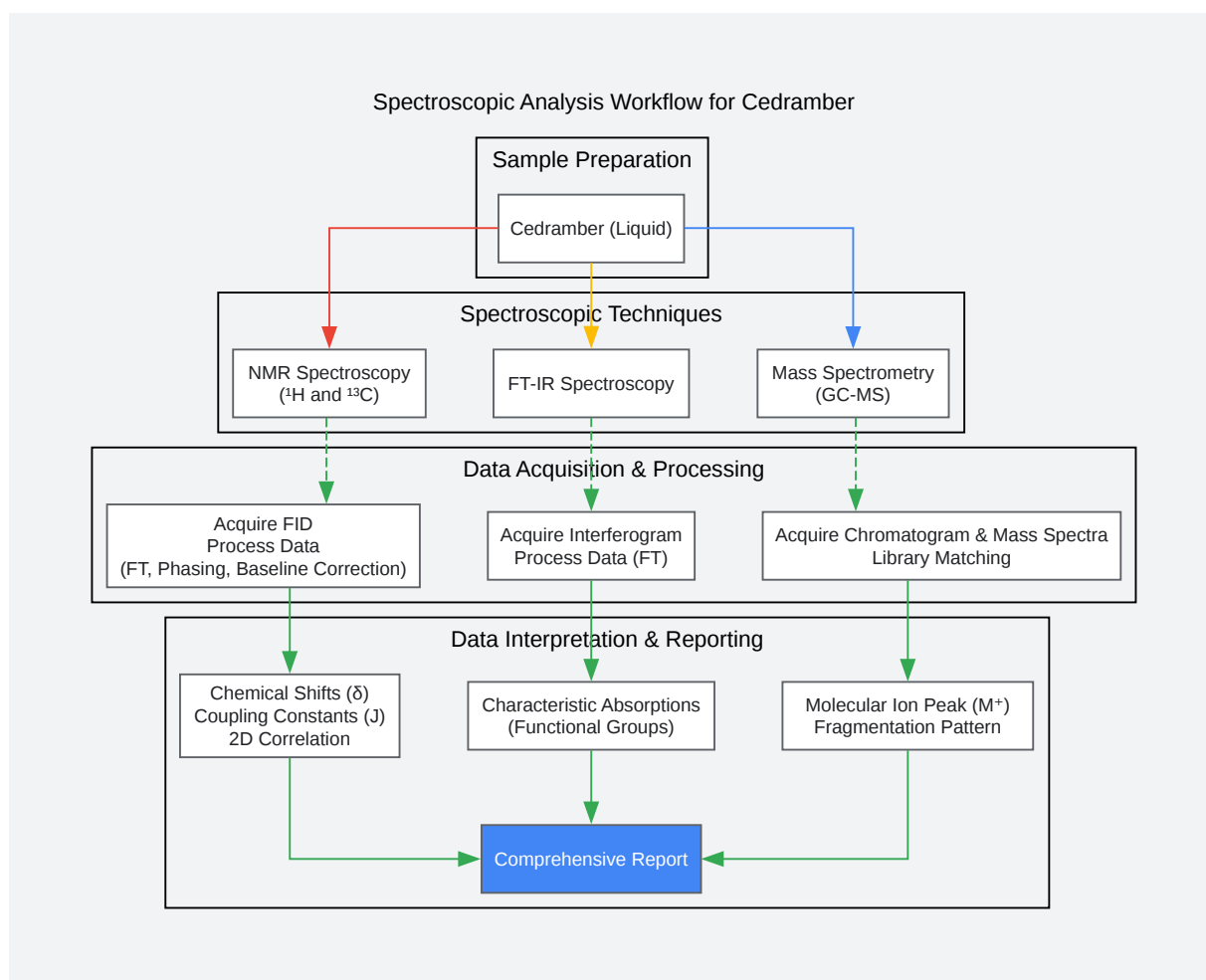
Cedramber, also known as Cedryl Methyl Ether, is a synthetic sesquiterpenoid ether widely utilized in the fragrance industry for its characteristic woody and ambergris-like aroma.[1][2][3][4][5][6] Its complex tricyclic structure, derived from cedrol, presents a unique spectroscopic fingerprint.[4] This technical guide provides a comprehensive analysis of **Cedramber** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is essential for quality control, structural elucidation, and understanding the physicochemical properties of this important fragrance ingredient.

Chemical Structure and Properties

- IUPAC Name: (1S,2R,5S,7R,8R)-8-methoxy-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecane[1]
- Molecular Formula: C₁₆H₂₈O[1][2]
- Molecular Weight: 236.40 g/mol [7]
- CAS Number: 67874-81-1, 19870-74-7[2][7]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid fragrance compound like **Cedramber**.



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Spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While specific, experimentally verified high-resolution NMR data for **Cedramber** is not readily available in public databases, predictions and comparisons with related structures, such as its precursor cedrol, can provide valuable insights.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **Cedramber** is expected to be complex due to the rigid tricyclic structure and the presence of multiple methyl and methylene groups in similar chemical environments. Key expected signals include:

- Singlet around 3.2-3.4 ppm: Attributed to the three protons of the methoxy group (-OCH₃).
- Multiple signals between 0.8 and 2.0 ppm: A complex region of overlapping multiplets corresponding to the methyl and methylene protons of the cedrane skeleton. The diastereotopic nature of many of these protons would lead to complex splitting patterns.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show 16 distinct signals, corresponding to the 16 carbon atoms in the **Cedramber** molecule. Based on the structure and general chemical shift knowledge, the following assignments can be predicted:

Chemical Shift (ppm) (Predicted)	Carbon Assignment
~75-85	Quaternary carbon attached to the methoxy group
~50-60	Methoxy carbon (-OCH ₃)
~15-60	Remaining aliphatic carbons (CH, CH ₂ , CH ₃)

Table 1: Predicted ¹³C NMR Chemical Shifts for **Cedramber**.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **Cedramber** provides information about the functional groups present in the molecule. As **Cedramber** is a saturated ether, the spectrum is characterized by C-H and C-O stretching and bending vibrations.

Wavenumber (cm ⁻¹)	Assignment	Intensity
2950 - 2850	C-H stretching (alkane)	Strong
1465 - 1450	C-H bending (methylene)	Medium
1380 - 1365	C-H bending (methyl)	Medium
1150 - 1085	C-O-C stretching (ether)	Strong

Table 2: Characteristic IR Absorption Bands for **Cedramber**.

Mass Spectrometry (MS)

Mass spectrometry of **Cedramber**, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), provides information on the molecular weight and fragmentation pattern, which aids in structural confirmation.

- Molecular Ion (M⁺):** The mass spectrum is expected to show a molecular ion peak at $m/z = 236$, corresponding to the molecular weight of **Cedramber** (C₁₆H₂₈O).[\[1\]](#)[\[8\]](#)
- Fragmentation Pattern:** The fragmentation of the cedrane skeleton is complex. Key fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃, 31 Da) leading to a fragment at $m/z = 205$, and subsequent loss of methyl groups (•CH₃, 15 Da) and other small alkyl fragments. The fragmentation pattern will be characteristic of the rigid tricyclic system.

m/z (Predicted)	Fragment Ion
236	[C ₁₆ H ₂₈ O] ⁺ (Molecular Ion)
221	[M - CH ₃] ⁺
205	[M - OCH ₃] ⁺

Table 3: Predicted Key Fragments in the Mass Spectrum of **Cedramber**.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **Cedramber** (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl_3 , approximately 0.6 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** The acquired Free Induction Decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **Cedramber**, the spectrum is typically acquired using the Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- **Data Acquisition:** The FT-IR spectrum is recorded over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$). A background spectrum of the clean, empty ATR crystal is first collected. Then, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio, with a spectral resolution of 4 cm^{-1} .

- **Data Processing:** The sample interferogram is Fourier transformed to produce the final spectrum. The background spectrum is automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of **Cedramber** is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).
- **Gas Chromatography (GC) Conditions:**
 - **Injector:** Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. The injector temperature is set to around 250°C.
 - **Column:** A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used.
 - **Oven Program:** A temperature gradient is employed to ensure good separation. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10°C/min to 280°C and hold for 5-10 minutes.
 - **Carrier Gas:** Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
- **Mass Spectrometry (MS) Conditions:**
 - **Ionization:** Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.
 - **Mass Analyzer:** A quadrupole or ion trap mass analyzer is commonly used.
 - **Scan Range:** The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-400 amu.
 - **Interface Temperature:** The GC-MS interface temperature is maintained at around 280°C to prevent condensation of the analyte.
- **Data Analysis:** The acquired total ion chromatogram (TIC) is analyzed to determine the retention time of **Cedramber**. The mass spectrum corresponding to the chromatographic

peak is then extracted and analyzed for the molecular ion and fragmentation pattern. The spectrum can be compared to spectral libraries (e.g., NIST, Wiley) for confirmation.

Conclusion

The spectroscopic analysis of **Cedramber** by NMR, IR, and MS provides a detailed chemical fingerprint of this important fragrance molecule. While experimental NMR data is not widely published, predictions based on its chemical structure and related compounds offer valuable insights. The characteristic C-O-C stretching in the IR spectrum and the molecular ion peak with its associated fragmentation pattern in the mass spectrum serve as key identifiers. The experimental protocols outlined in this guide provide a robust framework for the analysis of **Cedramber** and similar sesquiterpenoid compounds in a research or industrial setting.

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